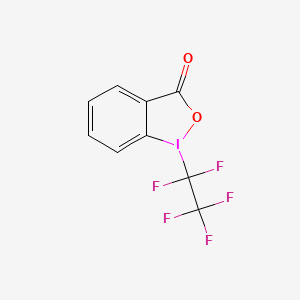

1-(perfluoroethyl)-1,2-benzidoxodol-3(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and stability .Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen

Radiation Chemistry in Copolymers

1-(1,1,2,2,2-Pentafluoroethyl)-1λ³,²-benziodoxol-3-one: has been explored in the radiation chemistry of copolymers, particularly those containing tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (such as Teflon AF). Upon gamma irradiation, these copolymers predominantly undergo main chain scission. This process affects their glass transition temperature and leads to the formation of new carboxylate end groups and terminal unsaturation .

Synthesis of Difluoro [1,3]dioxole [4,5-c]pyridine

Researchers have achieved the synthesis of 4-chloro-2,2-difluoro [1,3]dioxole [4,5-c]pyridine , which is a 5-aza-derivative of 2,2-difluorobenzodioxole. This compound holds relevance in medicinal chemistry as a more stable alternative to the benzodioxole fragment. The chlorine atom at position 4 enables further functionalization through cross-coupling reactions .

Electrolytic Partial Fluorination

Electrochemical fluorination of 2-alkylthio-4-methyloxazoles results in the creation of 2-alkylthio-4,5-difluoro-4-methyl-2-oxazolines . This selective approach to adding fluorine atoms to organic compounds demonstrates potential for creating fluorinated derivatives with diverse applications .

Copolymerization in Supercritical Carbon Dioxide

Tetrafluoroethylene: and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole have been copolymerized in supercritical carbon dioxide at low temperatures. This environmentally friendly process yields a range of copolymers with varying compositions and molecular weights. These advanced fluoropolymers can be tailored for specific properties.

Silanization of Silicon Wafers

1-(1,1,2,2,2-Pentafluoroethyl)-1λ³,²-benziodoxol-3-one: is used in the silanization of silicon wafers. Self-assembled monolayers treated with this compound act as an anti-adhesive layer, facilitating the release of cured poly(dimethyl siloxanes) .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5IO2/c10-8(11,12)9(13,14)15-6-4-2-1-3-5(6)7(16)17-15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECFAALRJUVVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2759793.png)

![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)

![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)

![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2759807.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)

![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)

![3-Nitro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2759814.png)